molecular formula C9H11F4NO3S B058118 1-Fluoro-2,4,6-trimethylpyridinium triflate CAS No. 107264-00-6

1-Fluoro-2,4,6-trimethylpyridinium triflate

Cat. No. B058118
M. Wt: 289.25 g/mol
InChI Key: PRIGFEJKMMRJSF-UHFFFAOYSA-M
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Description

Synthesis Analysis

1-Fluoro-2,4,6-trimethylpyridinium triflate can be synthesized by fluorinating the corresponding pyridine with molecular fluorine (diluted in nitrogen) at low temperature in the presence of metal triflate salts (sodium, potassium, or lithium). It is commercially available as a light yellow solid and can be purified through recrystallization from acetonitrile-diethyl ether at room temperature (Macé & Magnier, 2010).

Molecular Structure Analysis

The N-F bond lengths in N-fluoropyridinium trifluoromethanesulfonate, a well-known electrophilic fluorinating agent, have been experimentally determined, showcasing the precision in its molecular structure (Banks, Besheesh, & Pritchard, 2003).

Chemical Reactions and Properties

This compound serves as a versatile electrophilic fluorinating agent, crucial for Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. The transformation of triflamide into a wide range of synthetically useful functional groups underlines its broad applicability in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Physical Properties Analysis

1-Fluoro-2,4,6-trimethylpyridinium triflate exhibits remarkable physical properties, including melting points and solubility. It forms stable crystals that can withstand temperatures up to 150°C without decomposition and is soluble in polar solvents such as acetonitrile and water, yet insoluble or hardly soluble in nonpolar organic solvents (Macé & Magnier, 2010).

Chemical Properties Analysis

Its reactivity as an electrophilic fluorinating agent is noteworthy, with various applications in the synthesis and modification of organic compounds. This compound facilitates mild copper-mediated fluorination of aryl stannanes and aryl trifluoroborates, showcasing its broad substrate scope and functional group tolerance without the need for noble metal additives (Ye & Sanford, 2013).

Scientific Research Applications

  • Electrophilic Fluorinating Reagent : It serves as an electrophilic fluorinating reagent. Properties include melting point at 162°C, solubility in polar solvents, and stability in water. Prepared by fluorinating the corresponding pyridine with molecular fluorine in the presence of metal triflate salts (Macé & Magnier, 2010).

  • Ortho-Fluorination of Benzylamines : Used in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, crucial in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

  • α-Fluorination of Sulfides : Effective in fluorinating various kinds of sulfides under mild conditions, suggesting a two-step mechanism involving oxidative fluorination of sulfur (Umemoto & Tomizawa, 1986).

  • Copper-mediated Fluorination : Demonstrated a broad substrate scope and functional group tolerance in copper-mediated fluorination of aryl stannanes and aryl trifluoroborates (Ye & Sanford, 2013).

  • Aryl-CF3 Bond-forming Reductive Elimination : Utilized in oxidatively induced Ar-CF3 bond-forming reductive elimination from Pd(II) complexes, advancing the development of Pd(II/IV)-catalyzed arene trifluoromethylation reactions (Ball, Kampf, & Sanford, 2010).

  • Organoselenium-Catalyzed Oxidative Allylic Fluorination : Employed in organoselenium-catalyzed oxidative allylic fluorination, enabling the synthesis of a variety of allylic fluorides with excellent functional group tolerance (Guo, Huang, & Zhao, 2018).

  • Pd-Catalyzed Ortho-C-H Alkenylation : Integral in Pd-catalyzed ortho-olefination of enantioenriched N-(SO2Py)-protected aryl-alanine and norephedrine derivatives, preserving enantiopurity and showing broad scope (García‐Rubia et al., 2015).

  • Enantioselective Construction of Quaternary Stereogenic Centres : Applied in the fluorination of various methyl malonates, demonstrating significant enantioselectivity (Ihara et al., 1992).

  • Pd-Catalyzed C-H Methylation and Fluorination : Used in Pd-catalyzed C-H methylation and fluorination of benzaldehydes, acting as an electrophilic fluorinating reagent or a bystander F+ oxidant (Chen & Sorensen, 2018).

  • Fluorocyclization of Tryptamine and Tryptophol Derivatives : Enabled efficient fluorocyclization of tryptamine and tryptophol derivatives to synthesize fluoropyrrolo(furo)indoles (Fujiwara et al., 2014).

  • Synthesis of 6-[Fluorine-18]-Fluoro-L-dopa : Facilitated the asymmetric synthesis of 6-[18F]fluoro-L-dopa, a compound significant in nuclear medicine (Lemaire et al., 1994).

  • Preparation of 18F-labelled N-fluoropyridinium Triflate : Contributed to the synthesis of a new fluorine-18 transfer reagent, demonstrating its potential in medical imaging (Oberdorfer, Hofmann, & Maier-borst, 1988).

  • Nickel(II/IV) Catalyzed C(sp3)-H Functionalization : Played a role in mild oxidatively induced C(sp3)-H activation at a high-valent Ni center, illustrating its versatility in organic synthesis (Roberts et al., 2019).

  • Synthesis of 4-Deoxy-4-Fluoroglucosaminides : Involved in the synthesis of glucosaminides, important in the field of carbohydrate chemistry (Markina & Voznyi, 2008).

  • Synthesis of Fluorine-18 Radiolabeled Compounds : Used in the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a compound used in PET imaging (Davis & Fettinger, 2018).

  • Palladium-Catalyzed Ortho-Olefination : Aided in increasing the structural complexity in nitrogen heterocycles, showcasing its application in heterocyclic chemistry (Legarda et al., 2018).

  • Determination of F-N+ Bond Length : Contributed to the structural determination of electrophilic fluorinating agents, providing insights into their reactivity and stability (Banks, Besheesh, & Pritchard, 2003).

  • Short Synthesis of 4-Deoxy-4-Fluoroglucosaminides : Demonstrated a convenient synthesis method for important bioorganic compounds (Markina & Voznyi, 2008).

  • Synthesis and Reactivity of N,N‘-Difluorobipyridinium Salts : Showed the synthesis and diverse reactivity of N,N‘-Difluorobipyridinium salts, expanding the scope of electrophilic fluorinating agents (Umemoto et al., 1998).

  • SNAr-Reactions in Synthesis : Used in electrostatically activated SNAr-reactions, demonstrating its utility in organic synthesis (Weiss, Pühlhofer, & Hampel, 2001).

Safety And Hazards

The compound is classified as Skin Corr. 1B under hazard classifications . The safety information pictograms indicate that it is corrosive (GHS05) . The precautionary statements include P260 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .

properties

IUPAC Name

1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGFEJKMMRJSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369163
Record name 1-Fluoro-2,4,6-trimethylpyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,4,6-trimethylpyridinium triflate

CAS RN

107264-00-6
Record name 1-Fluoro-2,4,6-trimethylpyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
JM Racowski, JB Gary, MS Sanford - 2012 - deepblue.lib.umich.edu
Materials and Methods Bipyridine (bpy) and 2-methyl-2-phenylpropyl magnesium chloride were obtained from Aldrich. 1-Fluoro-2, 4, 6-trimethylpyridinium triflate (NFTPT) and 1-fluoro-2…
Number of citations: 148 deepblue.lib.umich.edu
A Singh, A Dey, K Pal, OP Dash, CMR Volla - Organic Letters, 2022 - ACS Publications
The development of a rational strategy for achieving site-selective C4–H halogenation of indoles is an appealing yet challenging task. Herein, we disclose a Pd(II)-catalyzed transient …
Number of citations: 12 pubs.acs.org
Y Macé, E Magnier - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1007264‐00‐6 ] C 9 H 11 F 4 NO 3 S (MW 289.25) InChI = 1S/C8H11FN.CHF3O3S/c1‐6‐4‐7(2)10(9)8(3)5‐6;2‐1(3,4)8(5,6)7/h4‐5H,1‐3H3;(H,5,6,7)/q+1;/p‐1 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
Y Han, K Yang, L Zhang, S Luo, JP Cheng - Science China Chemistry, 2023 - Springer
Electrostatic interaction, especially electrostatic attraction, usually plays critical roles in controlling the reactivity and selectivity in catalytic transformations; however, the like-charge …
Number of citations: 0 link.springer.com
XY Chen, EJ Sorensen - Journal of the American Chemical …, 2018 - ACS Publications
The direct, Pd-catalyzed ortho C–H methylation and fluorination of benzaldehydes have been accomplished using commercially available orthanilic acids as transient directing groups. …
Number of citations: 134 pubs.acs.org
M Ihara, T Kai, N Taniguchi, K Fukumoto - Journal of the Chemical …, 1990 - pubs.rsc.org
A general method for the preparation of monofluorinated chiral building blocks has been developed by fluorination of methyl phenylmenthyl monoalkylmalonates using lithium …
Number of citations: 30 pubs.rsc.org
PD Legarda, A García‐Rubia… - Advanced Synthesis …, 2016 - Wiley Online Library
A practical method for the palladium‐catalyzed ortho‐olefination of benzyl and phenethyl 2‐pyridyl sulfones with electron‐deficient alkenes using N‐fluoro‐2,4,6‐trimethylpyridinium …
Number of citations: 19 onlinelibrary.wiley.com
M Ihara, N Taniguchi, T Kai, K Satoh… - Journal of the Chemical …, 1992 - pubs.rsc.org
Fluorination of methyl (1R,3R,4S)-8-phenylmenthyl methylmalonates 2 using lithium hexamethyl-disilazide and 1-fluoro-2,4,6-trimethylpyridinium triflate (trifluoromethanesulfonate), …
Number of citations: 30 pubs.rsc.org
A García-Rubia, E Laga, C Cativiela… - The Journal of …, 2015 - ACS Publications
A practical Pd-catalyzed ortho-olefination of enantioenriched N-(SO 2 Py)-protected aryl-alanine and norephedrine derivatives with electron-deficient alkenes has been developed …
Number of citations: 40 pubs.acs.org
PD Legarda, A García-Rubia, RG Arrayás… - Tetrahedron, 2018 - Elsevier
The dual role of the (2-pyridyl)sulfonyl unit as directing functionality and readily removable N-protecting group has enabled an efficient and practical transformation of 2-arylpyrrolidine …
Number of citations: 4 www.sciencedirect.com

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